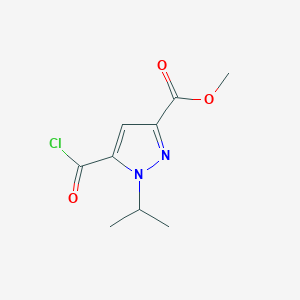
3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a pyrazine ring substituted with a carbonitrile group and an ether linkage to a piperidine ring, which is further substituted with an ethoxyacetyl group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the alkylation of piperidine with ethyl bromoacetate, followed by hydrolysis and subsequent acylation to introduce the ethoxyacetyl group.
-
Pyrazine Ring Formation: : The pyrazine ring can be constructed through cyclization reactions involving appropriate precursors. One approach is the condensation of 2,3-diaminopyrazine with a suitable aldehyde or ketone, followed by oxidation to form the pyrazine ring.
-
Coupling Reaction: : The final step involves the coupling of the piperidine intermediate with the pyrazine ring. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group of the piperidine intermediate reacts with a halogenated pyrazine derivative to form the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, where the ethoxyacetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonitrile group on the pyrazine ring, converting it to an amine or other reduced forms.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
科学研究应用
3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several applications in scientific research:
-
Medicinal Chemistry: : The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperidine moiety.
-
Biological Studies: : It is used in research exploring its effects on various biological pathways and its potential as a bioactive molecule.
-
Chemical Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
-
Industrial Applications: : It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant chemicals.
作用机制
The mechanism by which 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects is not fully understood, but it is believed to interact with specific molecular targets and pathways:
-
Molecular Targets: : Potential targets include neurotransmitter receptors or enzymes involved in metabolic pathways.
-
Pathways Involved: : The compound may modulate signaling pathways related to neurotransmission or cellular metabolism, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-((1-(2-Acetoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: Similar structure but with an acetoxy group instead of an ethoxy group.
3-((1-(2-Methoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxyacetyl group in 3-((1-(2-Ethoxyacetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile may confer unique properties such as increased lipophilicity or altered reactivity compared to its analogs. This can influence its biological activity and suitability for specific applications.
属性
IUPAC Name |
3-[1-(2-ethoxyacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-2-20-10-13(19)18-7-3-4-11(9-18)21-14-12(8-15)16-5-6-17-14/h5-6,11H,2-4,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCWXFCZLKDFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)OC2=NC=CN=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2473150.png)
![1-[(4-Ethoxynaphthalen-1-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2473151.png)
![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclopropanecarboxamide](/img/structure/B2473154.png)
![N'-(3-chlorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2473156.png)
![diisopropyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B2473158.png)


![3-Cyclopropyl-6-{[1-(pyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2473165.png)

![5-bromo-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2473167.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)

![Methyl 6,7-dimethoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate](/img/structure/B2473173.png)
